Cas no 1526852-32-3 (2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine)

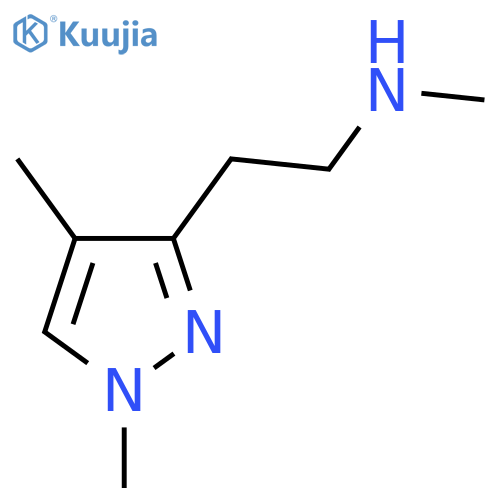

1526852-32-3 structure

商品名:2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine

2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine 化学的及び物理的性質

名前と識別子

-

- 2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine

- EN300-1727655

- [2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine

- 1526852-32-3

-

- インチ: 1S/C8H15N3/c1-7-6-11(3)10-8(7)4-5-9-2/h6,9H,4-5H2,1-3H3

- InChIKey: QGOJTHJGUNONDR-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=C(C)C(CCNC)=N1

計算された属性

- せいみつぶんしりょう: 153.126597491g/mol

- どういたいしつりょう: 153.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1727655-0.5g |

[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |

1526852-32-3 | 0.5g |

$1399.0 | 2023-09-20 | ||

| Enamine | EN300-1727655-10.0g |

[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |

1526852-32-3 | 10g |

$6266.0 | 2023-06-04 | ||

| Enamine | EN300-1727655-5g |

[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |

1526852-32-3 | 5g |

$4226.0 | 2023-09-20 | ||

| Enamine | EN300-1727655-1.0g |

[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |

1526852-32-3 | 1g |

$1458.0 | 2023-06-04 | ||

| Enamine | EN300-1727655-2.5g |

[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |

1526852-32-3 | 2.5g |

$2856.0 | 2023-09-20 | ||

| Enamine | EN300-1727655-0.25g |

[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |

1526852-32-3 | 0.25g |

$1341.0 | 2023-09-20 | ||

| Enamine | EN300-1727655-5.0g |

[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |

1526852-32-3 | 5g |

$4226.0 | 2023-06-04 | ||

| Enamine | EN300-1727655-10g |

[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |

1526852-32-3 | 10g |

$6266.0 | 2023-09-20 | ||

| Enamine | EN300-1727655-0.05g |

[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |

1526852-32-3 | 0.05g |

$1224.0 | 2023-09-20 | ||

| Enamine | EN300-1727655-0.1g |

[2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl](methyl)amine |

1526852-32-3 | 0.1g |

$1283.0 | 2023-09-20 |

2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

1526852-32-3 (2-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl(methyl)amine) 関連製品

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬